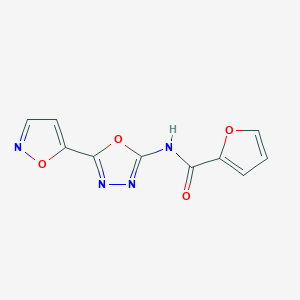
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, also known as IOF-1, is a small molecule compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. IOF-1 is a synthetic compound that can be synthesized using a variety of methods, and its unique chemical structure has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to inhibit the activity of various metalloenzymes, including carbonic anhydrases and matrix metalloproteinases, which are involved in various cellular processes such as metabolism and extracellular matrix remodeling.
Biochemical and Physiological Effects:
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, induce apoptosis, and exhibit antimicrobial properties. N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has also been shown to have potential applications in the treatment of neurodegenerative diseases, where it has been shown to exhibit neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has several advantages for use in laboratory experiments, including its small size, which allows for easy penetration into cells and tissues, and its unique chemical structure, which allows for easy modification and optimization for specific applications. However, one limitation of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is its relatively low solubility in aqueous solutions, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the research and development of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, including its optimization for specific applications in medicine, agriculture, and environmental science. Additionally, further research is needed to fully understand the mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide could lead to improved yields and cost-effectiveness for its production.
Méthodes De Synthèse
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can be synthesized using a variety of methods, including the reaction of 5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-amine with furan-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods include the reaction of 5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-amine with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine (TEA).
Applications De Recherche Scientifique
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to have a range of potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions such as copper and zinc. N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has also been shown to have potential applications in the field of cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to have potential applications in the field of environmental science, where it has been shown to have antimicrobial properties against various microorganisms.
Propriétés
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O4/c15-8(6-2-1-5-16-6)12-10-14-13-9(17-10)7-3-4-11-18-7/h1-5H,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJPRKCSBAQHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-{[(3-chloro-4-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3002897.png)
![Ethyl 3-(4-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002898.png)
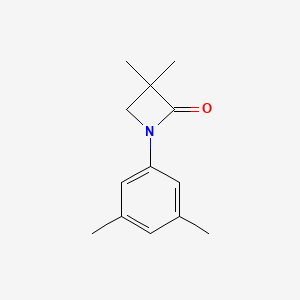
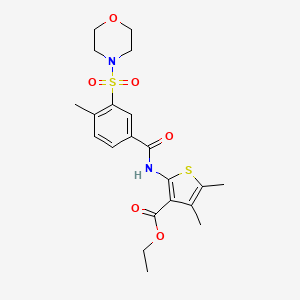
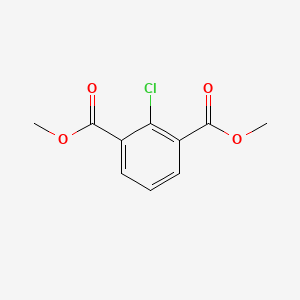
![2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3002907.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3002908.png)

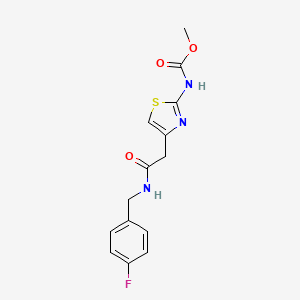
![6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3002913.png)
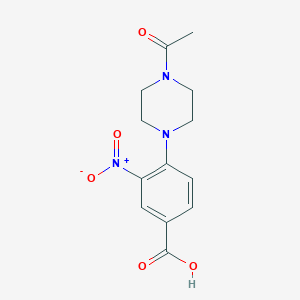
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea](/img/structure/B3002915.png)

